

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Cannabidiol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Cbmida   |           |
| Cat. No.:            | B1221046 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the immunomodulatory effects of cannabidiol (CBD) on various immune cell populations using flow cytometry. Detailed protocols for cell isolation, culture, CBD treatment, and subsequent flow cytometric analysis are provided to ensure reproducible and reliable results.

## Introduction

Cannabidiol (CBD), a non-psychoactive component of Cannabis sativa, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory and immunomodulatory properties.[1][2][3][4] Flow cytometry is a powerful and indispensable tool for dissecting the intricate effects of CBD on the diverse and heterogeneous populations of the immune system. This high-throughput technique allows for the simultaneous analysis of multiple parameters on a single-cell basis, providing quantitative data on cell surface and intracellular protein expression, cell proliferation, apoptosis, and cytokine production. Understanding how CBD interacts with and modulates immune cells is crucial for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.

## Data Presentation: Summary of CBD's Effects on Immune Cells



The following tables summarize the quantitative effects of CBD on various immune cell subsets as determined by flow cytometry.

Table 1: Effect of CBD on T Cell Phenotype and Function

| Cell Type                | Marker/Functio<br>n       | CBD<br>Concentration                      | Effect                                                       | Reference |
|--------------------------|---------------------------|-------------------------------------------|--------------------------------------------------------------|-----------|
| CD4+ T Cells             | CD25<br>Expression        | Ultrasuboptimal<br>PMA/Ionomycin<br>+ CBD | Increased percentage of CD25+ cells                          | [5]       |
| CD4+ T Cells             | FOXP3<br>Expression       | Ultrasuboptimal PMA/Ionomycin + CBD       | Increased percentage of FOXP3+ cells                         | [5]       |
| CD4+ T Cells             | IL-4 Production           | 1 μΜ                                      | Decreased<br>frequency of IL-4<br>producing cells            | [6]       |
| CD4+ T Cells             | IFN-y/IL-17<br>Production | 1 μΜ                                      | Decreased<br>frequency of IFN-<br>y/IL-17 producing<br>cells | [6]       |
| CD19-CAR T<br>Cells      | Proliferation             | 8 μΜ                                      | Suppressed proliferation                                     | [7]       |
| CD4+ and CD8+<br>T Cells | Apoptosis                 | 4-8 μΜ                                    | Increased<br>apoptosis                                       | [8]       |

Table 2: Effect of CBD on Macrophage Polarization and Function



| Cell Type                                  | Marker/Functio<br>n                                  | CBD<br>Concentration | Effect                                      | Reference |
|--------------------------------------------|------------------------------------------------------|----------------------|---------------------------------------------|-----------|
| M1-polarized<br>Macrophages<br>(RAW 264.7) | F4/80 MFI                                            | 10 μΜ                | Decreased Mean<br>Fluorescence<br>Intensity | [9]       |
| M1-polarized<br>Macrophages<br>(RAW 264.7) | TNF-α Secretion                                      | 10 μΜ                | Significantly suppressed                    | [9]       |
| M2-polarized<br>Macrophages                | M2 Polarization                                      | Not specified        | Inhibited M2 polarization                   | [10]      |
| Bone Marrow-<br>Derived<br>Macrophages     | M1-like<br>Macrophage<br>Infiltration (in<br>tumors) | Not specified        | Significantly increased                     | [3]       |
| Bone Marrow-<br>Derived<br>Macrophages     | M2-like<br>Macrophage<br>Infiltration (in<br>tumors) | Not specified        | Significantly<br>decreased                  | [3]       |

Table 3: Effect of CBD on Dendritic Cell Maturation



| Cell Type                                                            | Marker/Functio<br>n                                  | CBD<br>Concentration | Effect                              | Reference |
|----------------------------------------------------------------------|------------------------------------------------------|----------------------|-------------------------------------|-----------|
| Monocyte-<br>derived Dendritic<br>Cells (moDCs)                      | CD1a<br>Expression                                   | 10 μΜ                | Decreased percentage of CD1a+ cells | [11][12]  |
| Monocyte- derived Dendritic Cells (moDCs) from psoriatic individuals | CD86<br>Expression<br>(LPS-induced)                  | 10 μΜ                | Downregulated expression            | [13]      |
| Monocyte-<br>derived Dendritic<br>Cells (moDCs)                      | IL-6, TNFα, IL-10<br>Production (LPS-<br>stimulated) | 10 μΜ                | Significantly increased production  | [1][12]   |

Table 4: Effect of CBD on B Cell Activation and Function

| Cell Type       | Marker/Functio<br>n                        | CBD<br>Concentration | Effect                                          | Reference |
|-----------------|--------------------------------------------|----------------------|-------------------------------------------------|-----------|
| Splenic B Cells | CD69 Expression (LPS + IL-4 activated)     | 2.5 μg/ml            | Inhibited expression by 35-40%                  | [14]      |
| Splenic B Cells | PD-L1 Expression (LPS + IL-4 activated)    | 2.5 μg/ml            | Inhibited expression by 32%                     | [14]      |
| Splenic B Cells | Proliferation<br>(LPS + IL-4<br>activated) | 2.5 μg/ml            | Reduced proliferation by 44%                    | [14]      |
| B Cells         | Apoptosis                                  | Not specified        | Increased<br>number of early<br>apoptotic cells | [15]      |



## **Experimental Protocols**

## Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[16][17][18][19][20]

### Materials:

- Whole blood collected in EDTA or heparin tubes
- Phosphate-buffered saline (PBS)
- Ficoll-Paque<sup>™</sup> PLUS or Lymphoprep<sup>™</sup>
- 50 mL conical tubes
- Serological pipettes
- Centrifuge

### Procedure:

- Dilute the whole blood 1:1 with sterile PBS at room temperature.[16][17]
- Carefully layer 30-35 mL of the diluted blood over 15 mL of FicoII-Paque™ in a 50 mL conical tube.[16] Avoid mixing the layers.
- Centrifuge at 400-1000 x g for 20-30 minutes at room temperature with the brake turned off.
   [16][19]
- After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" of PBMCs, the Ficoll-Paque™ medium, and red blood cells at the bottom.
- Carefully aspirate the upper plasma layer.



- Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.
- Wash the collected PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300-400 x g for 10 minutes at room temperature.[16]
- Discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium.
- Perform a cell count and viability assessment using trypan blue exclusion. Cells should be >90% viable.[21]

## Protocol 2: In Vitro Differentiation of Monocytes into Macrophages

This protocol outlines the generation of monocyte-derived macrophages (MDMs).[22][23]

#### Materials:

- Isolated PBMCs
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and penicillin/streptomycin
- Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)
- 6-well tissue culture plates

#### Procedure:

- Seed PBMCs at a density of 2 x 10<sup>6</sup> cells/mL in a 6-well plate in complete RPMI-1640 medium.
- Incubate for 2-24 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
- After incubation, gently wash the wells twice with warm PBS to remove non-adherent cells (lymphocytes).
- Add fresh complete RPMI-1640 medium supplemented with 40-50 ng/mL of M-CSF.[22]



- Incubate the cells for 6-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days.[22]
- After 6-7 days, the adherent cells will have differentiated into macrophages and are ready for CBD treatment.

## Protocol 3: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol details the generation of immature dendritic cells from monocytes.[24][25][26][27]

### Materials:

- Isolated Monocytes (can be purified from PBMCs by adherence or magnetic bead selection)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and penicillin/streptomycin
- Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- Recombinant Human Interleukin-4 (IL-4)
- 6-well tissue culture plates

### Procedure:

- Seed purified monocytes at a density of 1 x 10<sup>6</sup> cells/mL in a 6-well plate in complete RPMI-1640 medium.
- Supplement the medium with 800 IU/mL GM-CSF and 250-500 IU/mL IL-4.[24][26]
- Incubate the cultures for 5-7 days at 37°C in a 5% CO2 incubator.
- On day 3, gently aspirate half of the medium and replace it with fresh medium containing the same concentrations of GM-CSF and IL-4.[27]
- On day 5 or 7, the non-adherent and loosely adherent cells are immature dendritic cells and can be harvested for experiments.



## **Protocol 4: T Cell Activation**

This protocol describes a common method for in vitro T cell activation using anti-CD3 and anti-CD28 antibodies.[28][29][30]

#### Materials:

- Isolated PBMCs or purified T cells
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and penicillin/streptomycin
- Plate-bound anti-human CD3 antibody
- Soluble anti-human CD28 antibody
- 96-well flat-bottom tissue culture plates

### Procedure:

- Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 μg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.[28]
- Wash the wells twice with sterile PBS to remove unbound antibody.
- Resuspend PBMCs or purified T cells at 1-2 x 10<sup>6</sup> cells/mL in complete RPMI-1640 medium.
- Add 100 μL of the cell suspension to each anti-CD3 coated well.
- Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-2 μg/mL.
- Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

## **Protocol 5: Cannabidiol (CBD) Treatment**

#### Materials:

Cannabidiol (CBD) stock solution (e.g., in ethanol or DMSO)



- · Appropriate cell culture medium
- Immune cells of interest (e.g., PBMCs, macrophages, mo-DCs, activated T cells)

#### Procedure:

- Prepare working solutions of CBD in the appropriate cell culture medium. It is crucial to have a vehicle control (e.g., medium with the same concentration of ethanol or DMSO used to dissolve CBD).
- Remove the existing medium from the cultured immune cells.
- Add the medium containing the desired concentration of CBD or the vehicle control to the cells.
- The incubation time for CBD treatment will vary depending on the specific experiment and the cell type, ranging from a few hours to several days. For example, a 24-hour treatment is common for assessing changes in surface marker expression.[9]
- Following incubation, harvest the cells for flow cytometry analysis.

## **Protocol 6: Flow Cytometry Staining**

This is a general protocol for cell surface and intracellular staining.[31]

#### Materials:

- Harvested cells
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)
- Fluorochrome-conjugated antibodies against markers of interest
- Fc receptor blocking solution (optional, but recommended)
- Fixation/Permeabilization Buffer (for intracellular staining)
- FACS tubes or 96-well V-bottom plates



### Procedure:

- Harvest cells and wash once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
- (Optional) Resuspend the cell pellet in Fc blocking solution and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Without washing, add the predetermined optimal concentration of fluorochrome-conjugated antibodies for cell surface markers.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.
- For cell surface staining only: Resuspend the cell pellet in 200-500 μL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
- For intracellular staining: a. After surface staining and washing, resuspend the cells in
  Fixation/Permeabilization buffer and incubate according to the manufacturer's instructions. b.
  Wash the cells with Permeabilization Buffer. c. Add the fluorochrome-conjugated intracellular
  antibodies and incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with
  Permeabilization Buffer. e. Resuspend the cell pellet in Flow Cytometry Staining Buffer and
  acquire data.

## Mandatory Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Experimental workflow for analyzing the effects of CBD on immune cells.





Click to download full resolution via product page

Caption: Putative signaling pathways modulated by CBD in immune cells.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. The dual role of cannabidiol on monocyte-derived dendritic cell differentiation and maturation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Cannabidiol on Human Peripheral Blood Mononuclear Cells and CD4+ T Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-cell analyses reveal cannabidiol rewires tumor microenvironment via inhibiting alternative activation of macrophage and synergizes with anti-PD-1 in colon cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiol-Driven Alterations to Inflammatory Protein Landscape of Lipopolysaccharide-Activated Macrophages In Vitro May Be Mediated by Autophagy and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidiol (CBD) Induces Functional Tregs in Response to Low-Level T Cell Activation -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Cannabidiol on the Functions of Chimeric Antigen Receptor T Cells in Hematologic Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression -PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism by which Cannabidiol (CBD) Suppresses TNF-α Secretion Involves Inappropriate Localization of TNF-α Converting Enzyme (TACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The dual role of cannabidiol on monocyte-derived dendritic cell differentiation and maturation [frontiersin.org]
- 12. The dual role of cannabidiol on monocyte-derived dendritic cell differentiation and maturation PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cannabidiol exerts multitarget immunomodulatory effects on PBMCs from individuals with psoriasis vulgaris [frontiersin.org]
- 14. Differential metabolic pathways underlie THC- and CBD-mediated inhibition of B-cell activation in both young and aged mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cannabidiol: Influence on B Cells, Peripheral Blood Mononuclear Cells, and Peripheral Blood Mononuclear Cell/Rheumatoid Arthritis Synovial Fibroblast Cocultures PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. Human PBMC Isolation | The Ansel Lab [ansel.ucsf.edu]

## Methodological & Application





- 18. kumc.edu [kumc.edu]
- 19. Isolation of PBMCs From Whole Blood [protocols.io]
- 20. sanguinebio.com [sanguinebio.com]
- 21. health.uconn.edu [health.uconn.edu]
- 22. M-CSFを介した単球からマクロファージへのin vitro分化 | Thermo Fisher Scientific JP [thermofisher.com]
- 23. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocytederived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. stemcell.com [stemcell.com]
- 26. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes PMC [pmc.ncbi.nlm.nih.gov]
- 27. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 28. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific SG [thermofisher.com]
- 29. akadeum.com [akadeum.com]
- 30. tools.thermofisher.com [tools.thermofisher.com]
- 31. research.pasteur.fr [research.pasteur.fr]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Cannabidiol]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1221046#flow-cytometry-analysis-of-immune-cells-treated-with-cannabidiol]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com